N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine
Description
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nα-acetyl-L-lysine (hereafter referred to by its common abbreviation Fmoc-Lys(Ac)-OH) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two orthogonal protecting groups:
- The α-amino group is protected by the acid-labile (9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, which is removed under mild basic conditions (e.g., piperidine) .
- The ε-amino group is acetylated, providing stability during Fmoc deprotection steps while allowing selective modification in later synthesis stages .
Properties
IUPAC Name |
6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Nε-Acetylation of L-Lysine
- Objective: To acetylate the ε-amino group of L-lysine selectively without modifying the α-amino group.
- Method:
- L-lysine is reacted with an acetylating agent such as acetic anhydride or acetyl chloride under controlled pH and temperature conditions to ensure selective acetylation at the ε-amino group.
- The reaction is typically performed in aqueous or mixed solvent systems with pH maintained around neutral to slightly basic to favor ε-amino group reactivity.
- Excess acetylating agent is carefully controlled to avoid over-acetylation.
- Outcome: Formation of Nε-acetyl-L-lysine with free α-amino and carboxyl groups intact.
Nα-Fmoc Protection of Nε-Acetyl-L-lysine
- Objective: To protect the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis.
- Method:
- Nε-acetyl-L-lysine is dissolved in an appropriate solvent such as dioxane or dimethylformamide (DMF).
- Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) is added as the Fmoc source.
- The reaction is carried out under basic conditions, often using a mild base like sodium bicarbonate or triethylamine, to facilitate nucleophilic attack of the α-amino group on the Fmoc reagent.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.
- Purification:
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>98%).
- The final product is isolated as a white crystalline powder.
Alternative Synthetic Routes
- Some protocols may start with commercially available Fmoc-L-lysine and perform selective acetylation on the ε-amino group post-Fmoc protection. This reverse order can be advantageous depending on reagent availability and desired purity.
Analytical Data Supporting Preparation
Research Findings and Notes on Preparation
- The selective acetylation of the ε-amino group is critical to avoid modification of the α-amino group, which is essential for subsequent Fmoc protection and peptide synthesis compatibility.
- The Fmoc protection step is sensitive to moisture and requires anhydrous conditions for optimal yield.
- The choice of base and solvent in the Fmoc protection step influences reaction rate and product purity. Triethylamine in DMF is commonly preferred.
- Purification by recrystallization from solvents such as ethyl acetate/hexane or by preparative HPLC ensures removal of unreacted starting materials and side products.
- The final product’s stability is enhanced by storage at low temperatures and protection from light and moisture.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective ε-Acetylation | L-lysine + Acetic anhydride, pH ~7-8, aqueous or mixed solvent | Nε-acetyl-L-lysine |
| 2 | α-Fmoc Protection | Nε-acetyl-L-lysine + Fmoc-Cl or Fmoc-OSu, base (TEA), DMF or dioxane | Nα-Fmoc-Nε-acetyl-L-lysine |
| 3 | Purification | Recrystallization or chromatography | Pure white crystalline powder |
| 4 | Storage | Frozen (<0°C), dry, dark conditions | Stable compound for research use |
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for the stepwise elongation of peptide chains in SPPS.
Coupling Reactions: Fmoc-D-Lys(Ac)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Acetylation: The acetyl group can be introduced or modified using acetic anhydride or acetyl chloride.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Acetylation: Acetic anhydride or acetyl chloride in the presence of pyridine.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amino group of D-lysine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Acetylation: Introduction of the acetyl group to the ε-amino group of lysine.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
One of the primary applications of Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-acetyl-L-lysine is in the synthesis of peptides. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective group for the amino group of lysine during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting reactive sites from undesired reactions.
Case Studies
Research has demonstrated that using Fmoc-Lys(Ac)-OH in SPPS leads to high purity and yield of synthesized peptides. For instance, a study highlighted the successful synthesis of linear and branched polypeptides using Fmoc-Lys(Ac)-OH as a building block, showcasing its effectiveness in producing well-defined structures for further functionalization and analysis .
Bioconjugation
Applications in Drug Delivery
The compound is also significant in bioconjugation techniques, where it can be used to attach therapeutic agents to peptides or proteins. The acetyl group enhances solubility and stability, making it suitable for drug delivery systems.
Example Applications
In one study, Fmoc-Lys(Ac)-OH was utilized to create conjugates with anticancer drugs, improving their pharmacokinetic properties and targeting capabilities . The incorporation of this compound allowed for the development of more effective therapeutic agents with reduced side effects.
Polymer Chemistry
Synthesis of Polypeptides
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-acetyl-L-lysine is pivotal in synthesizing polypeptides through ring-opening polymerization (ROP) of N-carboxy anhydrides. Its use facilitates the creation of well-defined copolymers that can exhibit specific properties desirable for biomedical applications.
Research Findings
A publication reported the synthesis of block-graft copolymers using Fmoc-Lys(Ac)-OH, which demonstrated unique self-assembly properties beneficial for drug delivery systems . The ability to tailor these polymers for specific applications highlights the versatility of this compound in material science.
Antimicrobial Studies
Potential Antimicrobial Activity
Emerging research indicates that derivatives of Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-acetyl-L-lysine may possess antimicrobial properties. Studies have screened various synthesized compounds for their efficacy against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(Ac)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group provides additional stability and can influence the biological activity of the resulting peptides. The compound’s effects are mediated through its incorporation into peptide chains, where it can interact with molecular targets and pathways relevant to the specific application.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Lysine Derivatives
Fmoc-Lys(Ac)-OH belongs to a family of Fmoc-protected lysine derivatives, each distinguished by the protecting group on the ε-amino side chain. Below is a comparative analysis of structurally related compounds:
Data Table: Structural and Functional Comparison
Detailed Analysis
Fmoc-Lys(Ac)-OH vs. Fmoc-Lys(Mmt)-OH
- Protecting Group Stability :
- The acetyl group in Fmoc-Lys(Ac)-OH is highly stable under basic conditions (e.g., piperidine), making it ideal for stepwise SPPS. However, its removal requires harsh acidic conditions (e.g., 95% trifluoroacetic acid, TFA) .
- In contrast, the 4-methoxytrityl (Mmt) group in Fmoc-Lys(Mmt)-OH is acid-labile and can be selectively cleaved with 1% TFA, enabling orthogonal synthesis of branched peptides .
- Applications :
Fmoc-Lys(Ac)-OH vs. Fmoc-Lys(Alloc)-OH
- Deprotection Mechanism :
- Utility :
Fmoc-Lys(Ac)-OH vs. Lipidated Derivatives
- Functional Role: Derivatives like Fmoc-Lys(tetradecanoyl)-OH introduce hydrophobic side chains for membrane-associated peptides, whereas Fmoc-Lys(Ac)-OH modifies charge and hydrogen-bonding capacity .
- Synthesis Challenges :
- Lipidated derivatives often require specialized purification (e.g., reverse-phase HPLC), while Fmoc-Lys(Ac)-OH is straightforward to handle .
Biological Activity
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-acetyl-L-lysine (commonly referred to as Fmoc-Ac-Lys) is a modified amino acid derivative that has garnered attention in various biochemical and pharmacological studies due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in research and therapeutics.
Molecular Formula : C23H26N2O5
Molecular Weight : 410.47 g/mol
CAS Number : 159766-56-0
InChI Key : HQLBYVWJOXITAM-RNZRUAGMNA-N
The biological activity of Fmoc-Ac-Lys is primarily attributed to its role as a substrate in various enzymatic processes. The acetylation of lysine residues is a key post-translational modification that influences protein function, stability, and interactions. Acetylated lysines are known to:
- Modulate Protein Function : Acetylation can alter the charge and hydrophobicity of proteins, affecting their structure and function.
- Influence Gene Expression : Acetylated histones play a significant role in regulating gene transcription by modifying chromatin structure.
- Participate in Cellular Signaling : Acetylated proteins can act as signaling molecules or be involved in signaling pathways.
1. Histone Acetylation
Fmoc-Ac-Lys has been shown to serve as a substrate for histone acetyltransferases (HATs), which are enzymes that add acetyl groups to lysine residues on histones, leading to an open chromatin structure conducive to transcriptional activation. Studies have indicated that the incorporation of Fmoc-Ac-Lys into histones can enhance gene expression levels significantly.
2. Antioxidant Activity
Research suggests that acetylated amino acids, including Fmoc-Ac-Lys, exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity may contribute to cellular protection against damage caused by reactive oxygen species (ROS).
3. Neuroprotective Effects
Preliminary studies indicate that Fmoc-Ac-Lys may have neuroprotective effects, potentially through modulation of signaling pathways involved in neuronal survival and apoptosis. This property makes it a candidate for further investigation in neurodegenerative disease models.
Case Study 1: Histone Modification
In a study examining the effects of acetylated lysines on gene expression, researchers utilized Fmoc-Ac-Lys to demonstrate enhanced transcriptional activity in mammalian cells. The results indicated a significant increase in the expression of genes associated with cell proliferation and survival when histones were acetylated using this compound.
Case Study 2: Antioxidant Properties
A separate investigation focused on the antioxidant capacity of Fmoc-Ac-Lys showed that it effectively reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. The findings suggest potential therapeutic applications for protecting neurons from oxidative damage.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic protocols for preparing Nα-Fmoc-Nα-acetyl-L-lysine?
The synthesis typically involves sequential protection of lysine’s α-amine with Fmoc and acetylation of the ε-amine. Key steps include:
- Fmoc Protection : React L-lysine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF, using DIPEA as a base to deprotonate the α-amine .
- Acetylation : Treat the intermediate with acetic anhydride in the presence of a coupling agent like HBTU or DIC, ensuring selective ε-amine modification without disturbing the Fmoc group .
- Purification : Use reverse-phase HPLC or silica gel chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Q. Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, acetyl methyl group at δ 1.8–2.1 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-HRMS provides exact mass verification (e.g., [M+H]⁺ expected for C₃₀H₃₅N₃O₆: 558.26) .
- HPLC : Retention time consistency and peak symmetry (>95% purity) under C18 column conditions .
Q. How should this compound be stored to ensure stability?
Store lyophilized material at -20°C in anhydrous conditions. In solution (DMF or DMSO), aliquot to avoid freeze-thaw cycles. The Fmoc group is sensitive to piperidine and strong bases, while the acetyl group is stable under acidic conditions .
Advanced Research Questions
Q. How can conflicting NMR data between synthesis batches be resolved?
Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) often arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol to separate enantiomers .
- Residual solvents : Ensure thorough drying under high vacuum (<0.1 mbar) for 24 hours before analysis .
- Incomplete acetylation : Quantify free ε-amine via a Kaiser test or TNBS assay .
Q. What strategies mitigate low coupling efficiency in peptide synthesis using this derivative?
- Activation Reagents : Switch from HBTU to COMU or OxymaPure for less racemization .
- Solvent Optimization : Pre-swelling resins in NMP (instead of DMF) enhances accessibility of the Fmoc-deprotected amine .
- Microwave-Assisted Synthesis : Apply 30-second microwave pulses at 50°C to accelerate coupling kinetics .
Q. How can selective deprotection of the Fmoc group be achieved without affecting the acetyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
